(2E)-3-[2-(4-chlorophenoxy)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]-2-cyano-N-(2-methoxyethyl)prop-2-enamide
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Overview
Description
(2E)-3-[2-(4-chlorophenoxy)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]-2-cyano-N-(2-methoxyethyl)prop-2-enamide is a complex organic compound with a unique structure that includes a pyrido[1,2-a]pyrimidine core, a chlorophenoxy group, and a cyano group. This compound is of interest in various fields of scientific research due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-3-[2-(4-chlorophenoxy)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]-2-cyano-N-(2-methoxyethyl)prop-2-enamide typically involves multi-step organic synthesis. The key steps include the formation of the pyrido[1,2-a]pyrimidine core, introduction of the chlorophenoxy group, and the addition of the cyano and methoxyethyl groups. Specific reaction conditions such as temperature, solvents, and catalysts are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and scalability, which are essential for commercial applications.
Chemical Reactions Analysis
Types of Reactions
(2E)-3-[2-(4-chlorophenoxy)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]-2-cyano-N-(2-methoxyethyl)prop-2-enamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert the compound into different derivatives with altered properties.
Substitution: The chlorophenoxy group can be substituted with other functional groups to create new analogs.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are critical for achieving desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized analogs.
Scientific Research Applications
(2E)-3-[2-(4-chlorophenoxy)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]-2-cyano-N-(2-methoxyethyl)prop-2-enamide has several scientific research applications:
Chemistry: The compound is used as a building block for synthesizing more complex molecules.
Biology: It is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (2E)-3-[2-(4-chlorophenoxy)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]-2-cyano-N-(2-methoxyethyl)prop-2-enamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Ethyl acetoacetate: A compound with a similar ester functional group.
Acetylacetone: Shares the keto-enol tautomerism property.
Diethyl malonate: Used in similar synthetic applications.
Uniqueness
What sets (2E)-3-[2-(4-chlorophenoxy)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]-2-cyano-N-(2-methoxyethyl)prop-2-enamide apart is its unique combination of functional groups and the pyrido[1,2-a]pyrimidine core. This structure provides distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C21H17ClN4O4 |
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Molecular Weight |
424.8 g/mol |
IUPAC Name |
(E)-3-[2-(4-chlorophenoxy)-4-oxopyrido[1,2-a]pyrimidin-3-yl]-2-cyano-N-(2-methoxyethyl)prop-2-enamide |
InChI |
InChI=1S/C21H17ClN4O4/c1-29-11-9-24-19(27)14(13-23)12-17-20(30-16-7-5-15(22)6-8-16)25-18-4-2-3-10-26(18)21(17)28/h2-8,10,12H,9,11H2,1H3,(H,24,27)/b14-12+ |
InChI Key |
FITFCEMPEAERDE-WYMLVPIESA-N |
Isomeric SMILES |
COCCNC(=O)/C(=C/C1=C(N=C2C=CC=CN2C1=O)OC3=CC=C(C=C3)Cl)/C#N |
Canonical SMILES |
COCCNC(=O)C(=CC1=C(N=C2C=CC=CN2C1=O)OC3=CC=C(C=C3)Cl)C#N |
Origin of Product |
United States |
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